(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate
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Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is a chemical compound that features a thiazole ring substituted with a chloro group and a cyclopropanecarboxylate ester
Mechanism of Action
Target of Action
Thiazole-containing molecules are known to interact with a variety of biological targets .
Mode of Action
Thiazole-based compounds can behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-based compounds have been found to influence a variety of biochemical pathways .
Result of Action
Thiazole-based compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the compound should be stored under inert gas at 4°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate typically involves the reaction of (2-Chloro-1,3-thiazol-5-yl)methanol with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the thiazole ring can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), mild heating
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane)
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran)
Major Products Formed
Substitution: (2-Amino-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate, (2-Thiol-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate
Oxidation: this compound sulfoxide, sulfone
Reduction: (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanemethanol
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methanol
- (2-Chloro-1,3-thiazol-5-yl)methyl acetate
- (2-Chloro-1,3-thiazol-5-yl)methyl benzoate
Uniqueness
Compared to its analogs, (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts additional steric hindrance and rigidity to the molecule. This can affect its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-8-10-3-6(13-8)4-12-7(11)5-1-2-5/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZFIDNHQXUZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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